Structural Differentiation: Methyl Benzoate Ester vs. Chlorobenzyl Ether 8-Position Substituent
The target compound features a methyl benzoate ester linked via a methyleneoxy bridge to the quinoline 8-position, whereas the closest commercially cataloged analog, 8-[(4-chlorophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline (CAS 921855-15-4), bears a 4-chlorobenzyl ether at the same position [1]. This substitution replaces the electron-withdrawing, lipophilic chlorophenyl group with a methyl benzoate moiety containing an additional hydrogen-bond acceptor (ester carbonyl). The resulting computed physicochemical divergence includes a molecular weight increase from 366.89 to 390.48 g/mol, an increase in hydrogen-bond acceptor count from 2 to 5, and a reduction in topological polar surface area from an estimated ~34 Ų (chloro analog) to 51.7 Ų (target) [1]. These parameters suggest altered membrane permeability and protein-binding interaction potential.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 390.48 g/mol |
| Comparator Or Baseline | 8-[(4-chlorophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline (CAS 921855-15-4): 366.89 g/mol |
| Quantified Difference | +23.59 g/mol (6.4% increase) |
| Conditions | Computed from molecular formula (PubChem and vendor data) |
Why This Matters
The distinct 8-position substituent defines a unique chemical space for SAR exploration; procurement of the correct analog is essential for reproducible pharmacology in quinoline-based probe or lead optimization campaigns.
- [1] PubChem Compound Summary CID 16801826. Methyl 4-({[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}methyl)benzoate. View Source
